- Ethyl Bromozincacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Cas no 92-13-7 (Pilocarpine)

Pilocarpine structure
Produktname:Pilocarpine
Pilocarpine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- Pilocarpine
- Pilocarpin Hcl
- PILOCARPINE(RG)
- actone
- Ocucarpine
- Ocusert
- ocusertp20
- Pilocarpin
- Pilocarpol
- Pilokarpin
- pilokarpol
- Syncarpine
- Salagen
- (+)-Pilocarpine
- Isoptocarpine
- Ocusert pilo
- Ocusert P 20
- Pilocarpine chloride
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Pilocarpine monohydrochloride
- 01MI4Q9DI3
- QCHFTSOMWOSFHM-WPRPVWTQSA-N
- (3S-cis)-3-Et
- (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)
- Pilocarpine (8CI)
- MeSH ID: D010862
- Ocusert Pilo 40
- Pilocarpine, (+)-
- Spersacarpine
- DTXSID1021162
- NCGC00023339-09
- NCGC00023339-03
- PILOCARPINUM [HPUS]
- NCGC00023339-12
- NCGC00023339-08
- Lopac0_000960
- CHEBI:39462
- Lopac0_000950
- NCGC00023339-16
- AKOS016010311
- NCGC00023339-11
- SDCCGMLS-0003164.P005
- KBioSS_001587
- pilocarpine, Cytokine
- IDI1_000358
- CAS-92-13-7
- UNII-01MI4Q9DI3
- Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone
- (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one
- HMS2089K17
- Tox21_110887_1
- 92-13-7
- D00525
- 92-13-7 (FREE BASE)
- (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone
- PILOCARPINE [ORANGE BOOK]
- GTPL305
- BRD-K85090592-008-05-2
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
- PILOCARPINE [HSDB]
- CCG-205031
- PILOCARPINE [JAN]
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one
- AI3-50523
- KBio2_001587
- Prestwick0_000449
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-
- KBio3_001691
- Ocusert pilo-20
- NCGC00023339-28
- NINDS_000358
- Pilocarpine 100 microg/mL in Acetonitrile
- AB00053525_29
- BDBM50008072
- Spectrum_001107
- NCGC00023339-27
- MFCD00153042
- BPBio1_000548
- Pilocarpina
- PILOCARPINE [WHO-DD]
- BSPBio_000498
- DB01085
- NCGC00023339-10
- AB00053525-27
- Pilocarpine nitrate salt
- SBI-0050924.P004
- NCI60_004403
- BRD-K85090592-008-15-1
- rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- HY-B0726A
- EINECS 202-128-4
- EN300-19632236
- NCGC00023339-14
- NCGC00023339-06
- Pilocarpine (JAN/USP)
- Prestwick1_000449
- Pilocarpine (USP:BAN:JAN)
- PILOCARPINE [USP MONOGRAPH]
- Ocusert Pilo-40
- PILOCARPINE (MART.)
- KBio1_000358
- (3S-CIS)-3-ETHYLDIHYDRO-4-
- KBio2_006723
- 102282-25-7
- BS-18966
- Prestwick2_000449
- 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Prestwick3_000449
- BIDD:GT0217
- SPBio_001287
- Spectrum5_001379
- DTXCID901162
- BSPBio_002191
- Tocris-0694
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one
- 1ST40310
- PILOCARPINE [VANDF]
- Tox21_110887
- SCHEMBL15146
- CHEBI:8207
- Ocucarpine; Ocusert P 20; Ocusert Pilo
- CS-0013746
- SPBio_002437
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-
- SDCCGSBI-0050924.P006
- PILOCARPINE (USP-RS)
- Q411461
- (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- NS00007560
- KBio2_004155
- NCGC00023339-07
- PILOCARPINE [MART.]
- HSDB 3163
- NCGC00023339-13
- E87145
- AB00053525_28
- Pilocarpine [USP:BAN:JAN]
- (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
- SR-01000075339-11
- C07474
- PILOCARPINE (USP MONOGRAPH)
- PILOCARPINE [USP-RS]
- PILOCARPINE [MI]
- KBioGR_000956
- Spectrum2_001284
- Pilocarpinum
- DivK1c_000358
- Ocusert pilo-20 (TN)
- Spectrum4_000478
- Spectrum3_000546
- CHEMBL550
- BRD-K85090592-003-18-6
- BRD-K85090592-003-19-4
- BRD-K85090592-008-22-7
- GLXC-20879
- DA-76884
-
- MDL: MFCD00153042
- Inchi: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
- InChI-Schlüssel: QCHFTSOMWOSFHM-WPRPVWTQSA-N
- Lächelt: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC
Berechnete Eigenschaften
- Genaue Masse: 208.12100
- Monoisotopenmasse: 208.121
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 245
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.1
- XLogP3: 1.1
Experimentelle Eigenschaften
- Dichte: 1.1123 (rough estimate)
- Schmelzpunkt: 34°
- Siedepunkt: bp5 260° (partial conversion to isopilocarpine)
- Flammpunkt: 215 °C
- Brechungsindex: 1.5000 (estimate)
- PSA: 44.12000
- LogP: 1.16180
- Spezifische Rotation: D18 +106° (c = 2)
- pka: 6.87(at 30℃)
Pilocarpine Sicherheitsinformationen
- Signalwort:Danger
- Gefahrenhinweis: H300+H330
- Warnhinweis: P260-P264-P284-P301+P310-P310
- Transportnummer gefährlicher Stoffe:UN 1544
- Code der Gefahrenkategorie: 26/28
- Sicherheitshinweise: S25; S45
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1
- PackingGroup:Ⅲ
- Risikophrasen:R26/28
- Sicherheitsbegriff:6.1(b)
- Verpackungsgruppe:III
Pilocarpine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2074-1 mg |
Pilocarpine |
92-13-7 | 1mg |
¥1953.00 | 2022-02-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41770-100mg |
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |
92-13-7 | 100mg |
¥2398.0 | 2021-09-08 | ||
eNovation Chemicals LLC | Y1239651-10mg |
PILOCARPINE |
92-13-7 | 95% | 10mg |
$185 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875258-100mg |
Pilocarpine |
92-13-7 | AR | 100mg |
¥4,828.00 | 2022-09-28 | |
Enamine | EN300-19632236-0.05g |
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one |
92-13-7 | 0.05g |
$2755.0 | 2023-09-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479256-100mg |
Pilocarpine, |
92-13-7 | 100mg |
¥1843.00 | 2023-09-05 | ||
1PlusChem | 1P00GS4T-5mg |
Pilocarpine |
92-13-7 | 5mg |
$40.00 | 2025-02-27 | ||
A2B Chem LLC | AH82157-100mg |
PILOCARPINE |
92-13-7 | 98% | 100mg |
$220.00 | 2024-05-20 | |
1PlusChem | 1P00GS4T-100mg |
PILOCARPINE |
92-13-7 | 100mg |
$329.00 | 2023-12-15 | ||
A2B Chem LLC | AH82157-5mg |
PILOCARPINE |
92-13-7 | 99% | 5mg |
$75.00 | 2024-07-18 |
Pilocarpine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Compositions and methods for the treatment of eye disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Ethyl bromozincacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-ButyrolactonesOrganic Letters, 2019, 21(15), 5962-5966,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acidJournal of Organic Chemistry, 1993, 58(5), 1159-66,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administrationS.T.P. Pharma Sciences, 1992, 2(1), 53-60,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of pilocarpines and intermediates, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of pilocarpine and analogs, European Patent Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Cholinergic activity of fluorinated quaternary pilocarpine derivativesToxicological and Environmental Chemistry, 1986, 11(3), 183-90,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; 3 h, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
Referenz
- Concise synthesis of both enantiomers of pilocarpineMolecules, 2021, 26(12),,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- A new type of redox initiator-drug/peroxide initiatorJinan Daxue Xuebao, 1991, 12(3), 66-71,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizationsJournal of Natural Products, 1992, 55(2), 194-206,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Carboxylic acid esters: product subclass 4: alkanedioic acid estersScience of Synthesis, 2006, 20, 987-1046,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone IntermediateJournal of Organic Chemistry, 2002, 67(17), 5913-5918,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpineTetrahedron Letters, 1997, 38(29), 5213-5216,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
Referenz
- A synthesis of pilocarpineJournal of Organic Chemistry, 1993, 58(1), 62-4,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; rt; 3 h, rt
1.2 Reagents: Triethylamine ; 7 d, 25 °C
1.2 Reagents: Triethylamine ; 7 d, 25 °C
Referenz
- A chemoenzymatic approach to (+)-pilocarpineTetrahedron, 2008, 64(40), 9384-9387,
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-EnynesOrganic Letters, 2011, 13(13), 3522-3525,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-PilocarpineJournal of the American Chemical Society, 2002, 124(28), 8198-8199,
Pilocarpine Raw materials
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2R-(2α,3α,4β)]- (9CI)
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2S-(2α,3β,4α)]- (9CI)
- Methyl 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-3-furancarboxylate
- 1,1-Dimethylethyl 1-methyl-β-[[(phenylmethyl)thio]carbonyl]-1H-imidazole-5-butanoate
- 1-isocyanomethanesulfonyl-4-methylbenzene
- 3-Furanacetaldehyde,4-ethyltetrahydro-5-oxo-, (3R,4S)-
- Isopilocarpine
Pilocarpine Preparation Products
Pilocarpine Verwandte Literatur
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
92-13-7 (Pilocarpine) Verwandte Produkte
- 28958-85-2(Isopilocarpine Hydrochloride)
- 148-72-1(pilocarpine nitrate)
- 54-71-7(Pilocarpine hydrochloride)
- 1805305-22-9(3-(Aminomethyl)-4-(difluoromethyl)-2-fluoropyridine)
- 1223806-17-4(N-(4-bromo-2-fluorophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 105850-94-0(Ethanone,1-(tetrahydro-3-thienyl)-)
- 854419-12-8(3-Amino-N,N,3-trimethylbutanamide)
- 2624416-81-3(Acetamide, 2,2,2-trifluoro-N-[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]-)
- 2862000-66-4((5-Cyano-4-methylpyridin-3-yl)boronic acid)
- 896290-61-2(methyl 3-(3-methanesulfonylbenzamido)-5-phenylthiophene-2-carboxylate)
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